2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde
Description
2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde (CAS: 866131-36-4) is a fluorinated quinoline derivative with the molecular formula C₁₃H₁₂FNOS and a molar mass of 249.31 g/mol. Its structure features a 3-quinolinecarbaldehyde backbone modified by a 3-fluoropropylsulfanyl substituent at the 2-position.
The fluoropropyl group introduces electronegativity and lipophilicity, which may influence bioavailability and metabolic stability.
Properties
IUPAC Name |
2-(3-fluoropropylsulfanyl)quinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c14-6-3-7-17-13-11(9-16)8-10-4-1-2-5-12(10)15-13/h1-2,4-5,8-9H,3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRVJICRQZRBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCCCF)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde typically involves the reaction of 3-quinolinecarbaldehyde with 3-fluoropropylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoropropylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarboxylic acid.
Reduction: 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbinol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The fluoropropylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Molecular Differences
The following table highlights critical differences between 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde and its analogs:
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 866131-36-4 | C₁₃H₁₂FNOS | 249.31 | 3-Fluoropropylsulfanyl, quinolinecarbaldehyde |
| 2-(4-Ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline | 439112-40-0 | C₁₈H₁₇FN₄S₂ | 372.48 | 3-Fluoropropylsulfanyl, triazole, thienoquinoline |
| 2-[[4-(tert-Butyl)benzyl]sulfanyl]-3-quinolinecarbaldehyde | 478065-52-0 | C₂₁H₂₁NOS | 335.46 | tert-Butyl benzylsulfanyl, quinolinecarbaldehyde |
Analysis of Substituent Effects
3-Fluoropropylsulfanyl Group (CAS 866131-36-4 and 439112-40-0): Fluorine enhances electronegativity and metabolic stability by resisting oxidative degradation.
Triazole and Thienoquinoline (CAS 439112-40-0): The triazole ring introduces nitrogen atoms capable of hydrogen bonding, which may enhance target binding (e.g., enzyme inhibition).
The benzyl group adds aromatic character, which could enhance binding to hydrophobic pockets in biological targets .
Functional and Reactive Properties
- Aldehyde Reactivity: All three compounds retain the 3-quinolinecarbaldehyde group, enabling nucleophilic additions (e.g., Schiff base formation). However, steric hindrance from bulky substituents (e.g., tert-butyl in CAS 478065-52-0) may slow reaction kinetics compared to the simpler fluoropropyl analog .
- Sulfanyl Group : The sulfur atom in the sulfanyl moiety can act as a nucleophile or participate in disulfide bond formation. Fluorine’s electron-withdrawing effect in the main compound may slightly reduce sulfur’s nucleophilicity compared to the tert-butyl analog .
Biological Activity
2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde is a chemical compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C12H12FNOS
- Molecular Weight : 233.29 g/mol
- Structure : The compound features a quinoline ring system substituted with a sulfanyl group and a fluoropropyl moiety.
Mechanisms of Biological Activity
The biological activities of this compound are primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It might interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be linked to the disruption of bacterial cell membranes.
Biological Activity Data
Recent studies have investigated the biological activity of this compound across various assays:
| Biological Activity | Assay Type | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Disk diffusion | 15 µg/mL | |
| Cytotoxicity | MTT Assay | 20 µM | |
| Enzyme Inhibition | Kinase Assay | 50 nM |
Case Studies
Several case studies highlight the biological implications of this compound:
-
Antimicrobial Efficacy :
- A study evaluated the compound against a panel of bacterial strains, demonstrating significant inhibition against Gram-positive bacteria. The results indicated that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.
-
Cytotoxic Effects on Cancer Cells :
- In vitro experiments using human cancer cell lines showed that the compound exhibits dose-dependent cytotoxicity. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
-
Kinase Inhibition :
- Research focusing on kinase activity revealed that this compound acts as a potent inhibitor of specific kinases involved in cancer progression, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
